3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one
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Overview
Description
- It belongs to the quinazolinone family and features a trifluoromethyl group (CF3) attached to the 6-position of the quinazolinone ring system.
- The compound exhibits interesting pharmacological properties and has applications in various fields.
3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one: , also known by its chemical formula , is a heterocyclic organic compound.
Preparation Methods
- Industrial Production Methods :
- Industrial-scale production may involve variations of the above synthetic route, optimized for efficiency and yield.
Synthetic Routes:
Reaction Conditions:
Chemical Reactions Analysis
- Reactivity :
- 3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Reagents like manganese dioxide (MnO2) or hydrogen peroxide (H2O2) can be used.
- Reduction : Hydrazine hydrate (N2H4·H2O) or sodium borohydride (NaBH4) are suitable reducing agents.
- Substitution : Halogenation (e.g., bromination or chlorination ) can occur at the 6-position.
- Major Products :
- The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
- Medicine : May have applications in drug discovery due to its unique structure.
- Industry : Used in the development of specialty chemicals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar Compounds :
- 6-Aminoquinazolin-4(3H)-one : Lacks the trifluoromethyl group.
- 6-Chloroquinazolin-4(3H)-one : Contains a chlorine atom instead of the trifluoromethyl group.
- 6-Methylquinazolin-4(3H)-one : Features a methyl group at the 6-position.
- Uniqueness :
- The trifluoromethyl substitution imparts distinct chemical properties and potential biological activities.
Remember that this compound’s applications continue to be explored, and ongoing research may reveal additional uses and mechanisms.
Properties
Molecular Formula |
C9H8F3N3O |
---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
3-amino-6-(trifluoromethyl)-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C9H8F3N3O/c10-9(11,12)6-1-2-7-5(3-6)4-15(13)8(16)14-7/h1-3H,4,13H2,(H,14,16) |
InChI Key |
NUXIDGHXQBJNAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)NC(=O)N1N |
Origin of Product |
United States |
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